molecular formula C7H8N4 B11922197 6-Methyl-6H-pyrrolo[3,4-d]pyrimidin-4-amine

6-Methyl-6H-pyrrolo[3,4-d]pyrimidin-4-amine

Cat. No.: B11922197
M. Wt: 148.17 g/mol
InChI Key: JSXZJAIOLOXNHZ-UHFFFAOYSA-N
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Description

6-Methyl-6H-pyrrolo[3,4-d]pyrimidin-4-amine is a heterocyclic compound featuring a pyrrolo[3,4-d]pyrimidine core with a methyl group at the 6-position and an amino group at the 4-position. This scaffold is notable for its structural similarity to purine bases, enabling interactions with biological targets such as kinases and cytokine receptors.

Properties

Molecular Formula

C7H8N4

Molecular Weight

148.17 g/mol

IUPAC Name

6-methylpyrrolo[3,4-d]pyrimidin-4-amine

InChI

InChI=1S/C7H8N4/c1-11-2-5-6(3-11)9-4-10-7(5)8/h2-4H,1H3,(H2,8,9,10)

InChI Key

JSXZJAIOLOXNHZ-UHFFFAOYSA-N

Canonical SMILES

CN1C=C2C(=C1)N=CN=C2N

Origin of Product

United States

Preparation Methods

Direct Alkylation of the Pyrrolo Nitrogen

Treatment of the deprotonated pyrrolo[3,4-d]pyrimidine intermediate with methyl iodide in the presence of NaH (2.2 equiv) in THF at 0°C achieves 89% methylation selectivity at N6. Competing alkylation at N1 is suppressed by pre-complexing the pyrimidine nitrogen with BF₃·OEt₂, which increases 6-methyl regioselectivity to 94%.

Use of Pre-Methylated Building Blocks

Starting from 6-methylpyrrolo[3,4-d]pyrimidin-4(6H)-one, reductive amination with NH₄OAc and NaBH₃CN in MeOH/THF (1:1) introduces the 4-amine while preserving the 6-methyl group (82% yield). This method avoids competing N7 methylation observed in post-functionalization approaches.

Comparative Analysis of Synthetic Routes

MethodStarting MaterialKey Reagents/ConditionsYield (%)Purity (%)
Cyclocondensation4,5-DiaminopyrimidineMethyl acrylate, DMF, 110°C7889
Sonogashira Coupling5-Iodo-4-aminopyrimidinePropargyl alcohol, Pd(PPh₃)₄9295
Microwave Synthesis4-Chloro-5-nitropyrimidinePyrrolidine, MeCN, 150°C (MW)8593
Buchwald-Hartwig4-Bromo-6-methyl derivativePd₂(dba)₃, Xantphos, NH₃, 80°C9499

Data compiled from highlight the trade-offs between yield, purity, and operational complexity. Microwave and Pd-catalyzed methods offer superior efficiency but require higher upfront costs.

Purification and Characterization Challenges

Crystallization from ethanol/water (7:3) effectively removes regioisomeric byproducts, enhancing purity from 85% to 99.5%. LC-MS analysis using a C18 column (0.1% formic acid in H₂O/MeCN gradient) confirms the absence of N1-methylated contaminants (<0.1%). X-ray diffraction of single crystals (space group P2₁/c) verifies the 6-methyl group’s orientation, showing a 7.8° dihedral angle between the pyrrole and pyrimidine rings.

Scale-Up Considerations and Industrial Adaptations

Pilot-scale synthesis (10 kg batch) using continuous flow reactors achieves 89% yield with a 15-minute residence time, compared to 76% in batch reactors. Solvent recycling protocols reduce waste: >90% of DMF is recovered via vacuum distillation. Regulatory-compliant routes avoid genotoxic intermediates by replacing methyl iodide with dimethyl carbonate in alkylation steps .

Chemical Reactions Analysis

Types of Reactions

6-Methyl-6H-pyrrolo[3,4-d]pyrimidin-4-amine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding pyrrolo[3,4-d]pyrimidine oxides, while substitution reactions can produce a variety of derivatives with different functional groups .

Scientific Research Applications

Structural Characteristics

The compound is characterized by a fused pyrrole and pyrimidine ring system with a methyl group at the 6-position of the pyrrolo ring and an amine group at the 4-position of the pyrimidine ring. These structural attributes are crucial for its biological activity and pharmacological efficacy.

Medicinal Chemistry Applications

1. Drug Discovery:
Research indicates that 6-methyl-6H-pyrrolo[3,4-d]pyrimidin-4-amine may serve as a scaffold for developing novel therapeutic agents. Its structural properties allow for modifications that can enhance metabolic stability and selectivity towards specific biological targets. The introduction of a methyl group at the 6-position has been linked to improved pharmacokinetic properties, making it a promising candidate in drug design .

2. Anticancer Activity:
Studies have highlighted the compound's potential as an inhibitor for various kinases involved in cancer progression. For instance, derivatives of pyrrolo[3,4-d]pyrimidine have shown significant inhibitory effects against fibroblast growth factor receptors (FGFRs), which are crucial in tumor growth and metastasis. In vitro studies demonstrated that certain derivatives could inhibit tumor growth in xenograft models .

3. Enzyme Inhibition:
The compound has also been investigated for its ability to inhibit enzymes such as phosphodiesterases (PDEs) and USP7. For example, specific derivatives have been shown to disrupt cell cycle progression and induce apoptosis in cancer cells by inhibiting the USP7 pathway, leading to an accumulation of tumor suppressor proteins like p53 .

Comparative Analysis of Related Compounds

To further understand the unique properties of this compound, a comparison with structurally similar compounds can be insightful:

Compound NameStructural FeaturesUnique Properties
6-Methyl-2-propyl-6H-pyrrolo[3,4-d]pyrimidin-4-aminePropyl substituent at position 2Potentially altered solubility and bioavailability
6-Methyl-2-phenyl-6H-pyrrolo[3,4-d]pyrimidin-4-aminePhenyl substituent at position 2Enhanced interactions with aromatic residues
8-Chloro-2-(methylthio)pyrido[3,4-d]pyrimidineChlorine and methylthio groupsIncreased reactivity towards nucleophiles

This table illustrates how variations in substituents can influence the pharmacokinetic and pharmacodynamic properties of these compounds.

Case Studies

Case Study 1: Anticancer Efficacy
In a recent study, derivatives of this compound were tested against various cancer cell lines. The results indicated significant antiproliferative activity with IC50 values suggesting potent efficacy against specific types of cancer cells such as A549 (lung cancer) and MCF-7 (breast cancer). These findings support the potential use of this compound class as anticancer agents .

Case Study 2: Enzyme Interaction Studies
Another research effort focused on the interaction of this compound with key enzymes involved in cellular signaling pathways. The studies employed molecular docking techniques to assess binding affinities and revealed that modifications at the 6-position significantly enhance binding characteristics, resulting in improved inhibition profiles against target enzymes like MPS1 .

Mechanism of Action

The mechanism of action of 6-Methyl-6H-pyrrolo[3,4-d]pyrimidin-4-amine involves its interaction with specific molecular targets. For instance, as a CDK2 inhibitor, it binds to the active site of the enzyme, preventing its interaction with cyclin A2. This inhibition disrupts the cell cycle progression, leading to apoptosis in cancer cells . Molecular docking studies have confirmed the good fit of this compound into the CDK2 active site through essential hydrogen bonding .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Comparisons

The following table summarizes key structural and functional differences between 6-Methyl-6H-pyrrolo[3,4-d]pyrimidin-4-amine and its analogs:

Compound Name Core Structure 6-Position Substituent 4-Position Substituent Key Biological Activity Molecular Weight (g/mol) References
This compound Pyrrolo[3,4-d]pyrimidine Methyl Amino Not explicitly reported (inferred kinase/cytokine modulation) ~177.2 (estimated) N/A
1H-Pyrazolo[3,4-d]pyrimidin-4-amine Pyrazolo[3,4-d]pyrimidine H Amino Suppresses CXCL8, TNF, IL-6; synergizes with dexamethasone 150.15
6-(Chloromethyl)-N,1-dimethyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine Pyrazolo[3,4-d]pyrimidine Chloromethyl N-Methylamino Intermediate for disubstituted derivatives; unexplored pharmacological activity 242.71
4-Methoxy-1H-pyrazolo[3,4-d]pyrimidin-6-amine Pyrazolo[3,4-d]pyrimidine H Methoxy Not reported; methoxy may enhance solubility 165.15
N-Ethyl-6-methyl-1-phenylpyrazolo[3,4-d]pyrimidin-4-amine Pyrazolo[3,4-d]pyrimidine Methyl N-Ethylamino Kinase modulation (PI3K); structural analog with phenyl group enhancing π-π interactions 233.31

Key Observations

Core Structure Differences: The pyrrolo[3,4-d]pyrimidine core (target compound) has a five-membered pyrrole ring fused to pyrimidine, while pyrazolo[3,4-d]pyrimidine analogs feature a pyrazole ring.

4-Amino Group: Common across analogs; critical for hydrogen bonding with biological targets (e.g., kinase ATP-binding pockets) . N-Alkylation: Compounds with N-methyl or N-ethyl groups (e.g., ) may exhibit altered pharmacokinetics (e.g., metabolic stability) compared to unsubstituted amines.

Kinase Modulation: Pyrazolo derivatives target PI3K and CDPK1 , while the pyrrolo analog’s methyl group may confer selectivity for distinct kinases.

Pharmacokinetic Considerations

  • Lipophilicity: The 6-methyl group in the target compound likely increases logP compared to methoxy or amino-substituted analogs, enhancing blood-brain barrier penetration but possibly reducing solubility .
  • Metabolic Stability : N-Alkylated derivatives (e.g., ) may resist oxidative metabolism better than primary amines.

Biological Activity

6-Methyl-6H-pyrrolo[3,4-d]pyrimidin-4-amine is a heterocyclic compound characterized by a unique fused pyrrole and pyrimidine ring system. Its structure includes a methyl group at the 6-position of the pyrrolo ring and an amine group at the 4-position of the pyrimidine ring. This compound has garnered attention in medicinal chemistry due to its potential biological activities, particularly as an inhibitor for various biological targets.

Chemical Structure and Properties

The molecular formula of this compound is C8H9N3C_8H_9N_3. The structural features contribute to its solubility, stability, and interaction with biological targets.

Property Value
Molecular FormulaC8H9N3C_8H_9N_3
Molecular Weight163.17 g/mol
SolubilityModerate in polar solvents

Research indicates that this compound interacts with specific biological targets, leading to significant pharmacological effects. The introduction of a methyl group at the 6-position has been associated with improved metabolic stability and reduced degradation in biological systems, enhancing its efficacy as a therapeutic agent .

Inhibitory Effects

Studies have shown that compounds within the pyrrolo[3,4-d]pyrimidine series exhibit notable biological activities. For example, related compounds have been evaluated for their anti-proliferative effects against various cancer cell lines. The following table summarizes some relevant findings:

Compound Target IC50 (µM)
This compoundEGFR (wild type)Not specified
Pyrazolo[3,4-d]pyrimidine derivativesA549 cancer cells8.21
Pyrazolo[3,4-d]pyrimidine derivativesHCT-116 cancer cells19.56

Case Studies

  • Anticancer Activity : In a study assessing various pyrrolo[3,4-d]pyrimidine derivatives for their anti-proliferative properties, compounds structurally similar to this compound demonstrated significant inhibitory effects on A549 and HCT-116 cancer cell lines .
  • Kinase Inhibition : Pyrido[3,4-d]pyrimidine derivatives have been shown to inhibit kinase activity effectively. While specific data for this compound is limited, related compounds have exhibited IC50 values in the nanomolar range against wild-type and mutant EGFR .

Synthesis and Derivatives

The synthesis of this compound typically involves multi-step organic reactions that allow for modifications enhancing its biological activity. Various synthetic routes have been reported that leverage different starting materials and reaction conditions to optimize yield and purity.

Synthetic Pathway Example

  • Starting Material : Methyl ester of a pyridine derivative.
  • Reagents : Use of palladium-catalyzed coupling reactions.
  • Cyclization : Acidic conditions to form the fused ring structure.
  • Final Product : Purification through recrystallization or chromatography.

Q & A

Q. What are the recommended synthetic routes for 6-methyl-6H-pyrrolo[3,4-d]pyrimidin-4-amine, and how do reaction conditions impact yield?

Synthesis typically involves multi-step cyclization reactions starting with substituted pyrimidine precursors. Key steps include:

  • Cyclization : Use of microwave-assisted synthesis (80–120°C, 30–60 min) to improve reaction efficiency and yield (70–85%) compared to traditional reflux (12–24 hrs, 50–60% yield) .
  • Purification : Column chromatography (silica gel, eluent: ethyl acetate/hexane 1:3) followed by recrystallization (ethanol/DMF) to achieve >95% purity .
  • Critical variables : Solvent choice (DMF for solubility), temperature control, and catalyst selection (e.g., Fe(acac)₃ for regioselectivity) .

Q. How can researchers validate the structural integrity of this compound?

Use a combination of analytical techniques:

  • NMR : ¹H NMR (DMSO-d₆) shows characteristic peaks at δ 8.2 (pyrimidine H), δ 2.5 (methyl group), and δ 6.8–7.2 (aromatic H) .
  • IR : Absorbance at 3350 cm⁻¹ (N-H stretch) and 1600 cm⁻¹ (C=N stretch) confirms the amine and pyrimidine moieties .
  • Mass spectrometry : Molecular ion peak at m/z 204.27 (M⁺) .

Q. What are the stability considerations for this compound during storage?

  • Storage : Desiccated at –20°C in amber vials to prevent hydrolysis and photodegradation.
  • Decomposition : Degrades at >150°C (TGA data) and shows hygroscopicity (2–3% moisture uptake in 48 hrs under ambient conditions) .

Advanced Research Questions

Q. How can structural modifications enhance the bioactivity of this compound?

  • Substitution patterns : Adding electron-withdrawing groups (e.g., fluorine at the 4-position) increases binding affinity to kinase targets (IC₅₀ improves from 1.2 µM to 0.3 µM) .
  • Hybrid derivatives : Conjugation with pyrazole (e.g., 1-phenyl substituent) enhances anti-inflammatory activity via COX-2 inhibition (IC₅₀ = 0.8 µM vs. 5.2 µM for parent compound) .

Q. What strategies resolve contradictions in biological activity data across studies?

  • Source variability : Repurify commercial samples (common impurities include unreacted pyrimidine precursors, detectable via HPLC ).
  • Assay conditions : Standardize ATP concentration (1 mM) in kinase assays to minimize false negatives due to competitive binding .

Q. How can computational methods predict the compound’s pharmacokinetic properties?

  • Molecular docking : AutoDock Vina simulations reveal strong binding to EGFR (ΔG = –9.2 kcal/mol) with key interactions at Lys721 and Thr766 .
  • ADMET prediction : SwissADME predicts moderate bioavailability (F = 45%) and blood-brain barrier permeability (logBB = –0.7) .

Methodological Challenges

Q. What are the limitations of current synthetic methods?

  • Low regioselectivity : Competing pathways during cyclization yield byproducts (e.g., 5-methyl isomer, ~15% impurity). Mitigate via microwave-assisted synthesis (reduces byproduct to 5%) .
  • Scale-up issues : Chromatography is impractical for >10 g batches. Switch to fractional crystallization (ethanol/water, 3:1) for pilot-scale production .

Q. How to design experiments for structure-activity relationship (SAR) studies?

  • Modular synthesis : Prepare derivatives via late-stage functionalization (e.g., Buchwald-Hartwig amination for aryl substitutions) .
  • High-throughput screening : Use 96-well plates with fluorescence-based kinase assays (Z’ factor >0.6) to test 50+ analogs in parallel .

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